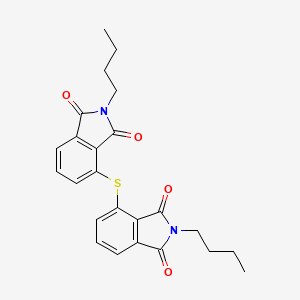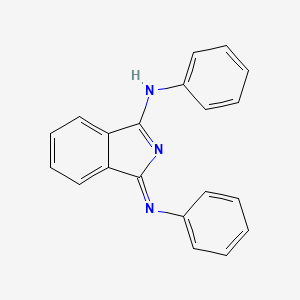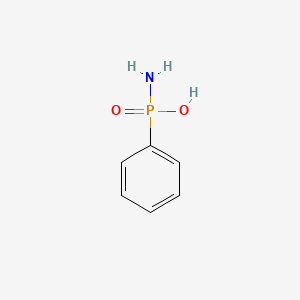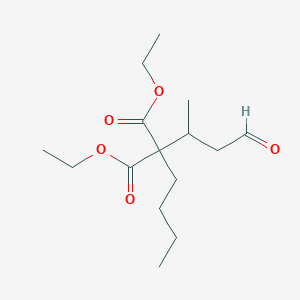![molecular formula C19H20S2 B14610529 7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane CAS No. 58681-16-6](/img/structure/B14610529.png)
7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane is a chemical compound characterized by its unique bicyclic structure. This compound is notable for its two phenylsulfanyl groups attached to the seventh carbon of the bicyclo[4.1.0]heptane framework. The presence of these phenylsulfanyl groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane typically involves the reaction of bicyclo[4.1.0]heptane with phenylsulfanyl reagents under specific conditions. One common method involves the use of phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as distillation and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phenylsulfanyl groups can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the phenylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkoxides, amines, and thiolates.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Various substituted bicyclo[4.1.0]heptane derivatives.
Scientific Research Applications
7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other transformations that modify the structure and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: The parent compound without the phenylsulfanyl groups.
7,7-Dichlorobicyclo[4.1.0]heptane: A similar compound with chlorine atoms instead of phenylsulfanyl groups.
7,7-Diphenylbicyclo[4.1.0]heptane: A compound with phenyl groups instead of phenylsulfanyl groups.
Uniqueness
7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
58681-16-6 |
|---|---|
Molecular Formula |
C19H20S2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
7,7-bis(phenylsulfanyl)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C19H20S2/c1-3-9-15(10-4-1)20-19(17-13-7-8-14-18(17)19)21-16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2 |
InChI Key |
ZOJXMMAIBOZHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



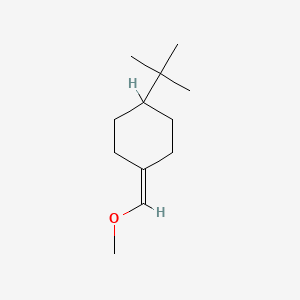

![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)

![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)

